Stearylamine acetate
Overview
Description
Stearylamine acetate, also known as octadecylamine acetate, is an aliphatic amine compound. It is primarily used in various industrial and scientific applications due to its unique properties. This compound is known for its role as an antistatic agent in cosmetic formulations, a corrosion inhibitor in boiler-water additives, and a positive charge inducer in pharmaceutical formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearylamine acetate can be synthesized through the reaction of stearylamine with acetic acid. The reaction typically involves mixing stearylamine with acetic acid under controlled temperature and pressure conditions to form the acetate salt. The reaction can be represented as follows:
C18H37NH2+CH3COOH→C18H37NH3+CH3COO−
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where stearylamine and acetic acid are combined. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or distillation processes to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Stearylamine acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form stearylamine oxide.
Reduction: It can be reduced to form stearyl alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various acids or bases can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Stearylamine oxide.
Reduction: Stearyl alcohol.
Substitution: Depending on the substituent, various derivatives of stearylamine can be formed.
Scientific Research Applications
Stearylamine acetate has a wide range of applications in scientific research:
Mechanism of Action
Stearylamine acetate exerts its effects through various mechanisms:
Positive Charge Induction: In pharmaceutical formulations, this compound induces a positive charge on the surface of liposomes, which helps in the encapsulation and delivery of cationic drugs.
Membrane Disruption: In biological systems, this compound can disrupt cell membranes by interacting with negatively charged phospholipids, leading to cell lysis.
Stabilization of Drugs: It stabilizes drugs by reducing their permeability and preventing their degradation.
Comparison with Similar Compounds
Lauramine: Another aliphatic amine used in cosmetic formulations.
Octadecylamine: A similar compound with a slightly different structure and properties.
Comparison:
Stearylamine Acetate vs. Lauramine:
This compound vs. Octadecylamine: While both compounds are similar, this compound is more commonly used in pharmaceutical formulations due to its ability to stabilize drugs and enhance their delivery.
This compound stands out due to its versatility and wide range of applications in various fields, making it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
acetic acid;octadecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h2-19H2,1H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHWVVKYDQHTCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051263 | |
Record name | 1-Octadecanamine, acetate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Octadecanamine, acetate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2190-04-7 | |
Record name | 1-Octadecanamine, acetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2190-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stearylamine acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81938 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Octadecanamine, acetate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octadecanamine, acetate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadecylammonium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARYLAMINE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856J14021A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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